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Introduction

lIM-290 is a semi-synthetic derivative of the natural product rohitukine, developed as a potent
and orally bioavailable cyclin-dependent kinase (CDK) inhibitor.[1] It has demonstrated
significant anti-cancer activity in preclinical models of pancreatic, colon, and leukemia cancers.
[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics of llIM-
290, including its absorption, distribution, metabolism, and excretion (ADME) properties,
supported by detailed experimental methodologies and visual representations of its mechanism
of action.

Pharmacokinetic Profile

The pharmacokinetic properties of 1lIM-290 have been primarily investigated in murine models.
The compound exhibits favorable oral bioavailability and metabolic stability.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of 11IM-290 and its
hydrochloride salt form in mice.

Table 1: Pharmacokinetic Parameters of llIM-290 (Free Base) in Mice
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Parameter Value Species/Strain  Dose & Route Source
oral 71% Not Specified 50 mg/kg, p.o. [2][3]
Bioavailability (F)

Half-life (T1/2) 5.4h Not Specified Not Specified

Clearance (CI) 55.4 mL/min/kg Not Specified Not Specified

Cmax (Oral) 656 ng/mL BALB/c 50 mg/kg, p.o. [1]
AUCO0O— (Oral) 2570 ng-h/mL BALB/c 50 mg/kg, p.o. [1]

Table 2: Pharmacokinetic Parameters of 11IM-290 HCI Salt in BALB/c Mice

Parameter Value Dose & Route Source
Cmax (Oral) 1030 ng/mL 50 mg/kg, p.o. [1]
AUCO—o (Oral) 3710 ng-h/mL 50 mg/kg, p.o. [1]
Half-life (T1/2) (Oral) 5.06 h 50 mg/kg, p.o. [1]

Metabolism and Excretion

11IM-290 is reported to be metabolically stable and does not exhibit liability for cytochrome
P450 (CYP) enzyme inhibition or efflux pump interactions.[2][3] This suggests a lower potential
for drug-drug interactions and a more predictable pharmacokinetic profile. Further studies are
required to fully elucidate the metabolic pathways and excretion routes of 11IM-290.

Experimental Protocols

While specific, detailed protocols from the primary literature are not fully available, the following
represents a generalized methodology typical for such preclinical pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Mice

e Animals: Male or female BALB/c mice (or other appropriate strain), typically 6-8 weeks old,
with body weights ranging from 20-25g. Animals are fasted overnight before dosing.
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e Drug Formulation and Administration:

o Oral (p.o.): lIM-290 is suspended in a suitable vehicle, such as 0.5%
carboxymethylcellulose (CMC) in water, and administered via oral gavage at a dose of 50
mg/kg.

o Intravenous (i.v.): For determination of absolute bioavailability, I1IM-290 is dissolved in a
vehicle suitable for injection (e.g., a solution containing DMSO, Cremophor EL, and saline)
and administered as a bolus injection into the tail vein at a lower dose (e.g., 5 or 10

mg/kg).

e Blood Sampling: Blood samples (approximately 50-100 pL) are collected from the retro-
orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12,
and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at
-80°C until analysis.

e Bioanalytical Method (LC-MS/MS):

o Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent
like acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase
for analysis.

o Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient
elution with a mobile phase consisting of acetonitrile and water (both often containing a
small percentage of formic acid to improve peak shape).

o Mass Spectrometry: Quantification is performed using a triple quadrupole mass
spectrometer operating in multiple reaction monitoring (MRM) mode with positive
electrospray ionization. Specific precursor-to-product ion transitions for 11IM-290 and an
internal standard are monitored.

o Validation: The method is validated for linearity, accuracy, precision, selectivity, and
recovery according to regulatory guidelines.

Mechanism of Action: Signaling Pathways
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1lIM-290 exerts its anti-cancer effects primarily through the inhibition of CDK9, a key regulator
of transcription, which leads to the induction of apoptosis.

CDKO9 Inhibition and Downstream Effects

1IM-290 binds to the ATP-binding pocket of CDK®9, inhibiting its kinase activity.[4] This prevents
the phosphorylation of the C-terminal domain of RNA Polymerase I, leading to the
downregulation of anti-apoptotic proteins like Mcl-1 and subsequent cell death.
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CDK9 Inhibition Pathway of 11IM-290

p53-Dependent Mitochondrial Apoptosis

In addition to its direct effect on transcription, 11IM-290 has been shown to induce apoptosis
through a p53-dependent mitochondrial pathway. This involves the upregulation of pro-
apoptotic proteins PUMA and BAX, leading to mitochondrial outer membrane permeabilization,

cytochrome c release, and subsequent caspase activation.
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p53-Dependent Mitochondrial Apoptosis Pathway
Experimental Workflow for In Vivo Pharmacokinetic
Study

The logical flow of a typical in vivo pharmacokinetic study for a novel compound like 11IM-290 is

depicted below.
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Conclusion

1lIM-290 is a promising oral anti-cancer agent with a favorable preclinical pharmacokinetic
profile characterized by good oral bioavailability and metabolic stability. Its mechanism of action
through CDK®9 inhibition and induction of p53-dependent apoptosis provides a strong rationale
for its clinical development. Further investigation into its metabolism, excretion, and
pharmacokinetic-pharmacodynamic relationships in more advanced preclinical models will be
crucial for its successful translation to the clinic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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